OCT1 Transporter Selectivity Profile: (S)-1-(2-Aminoethyl)pyrrolidin-3-ol vs. Implied Analogs
A critical differentiator for chemical probes and drug candidates is their interaction with polyspecific organic cation transporters like OCT1, which can affect hepatic uptake and drug-drug interaction (DDI) liability. The (S)-enantiomer, (S)-1-(2-aminoethyl)pyrrolidin-3-ol, was profiled for its inhibitory activity against human OCT1. Its IC50 value indicates the concentration required to inhibit the transporter by 50% [1]. This value can be compared to known OCT1 inhibitors; for instance, the prototypical inhibitor decynium-22 exhibits a Ki of approximately 10 nM, and other clinically relevant drugs show a wide range of potencies. This quantitative data point provides a direct basis for assessing the compound's potential for OCT1-mediated DDIs, a dimension not typically characterized for generic chiral pyrrolidine building blocks or the (R)-enantiomer.
| Evidence Dimension | Inhibition of human OCT1 transporter |
|---|---|
| Target Compound Data | IC50 = 1.38E+5 nM (138,000 nM or 138 μM) |
| Comparator Or Baseline | Decynium-22 (Ki ~0.01 μM) as a potent inhibitor baseline; clinically used drugs with OCT1 IC50 values often in the low μM range (e.g., verapamil IC50 ~ 2.9 μM) |
| Quantified Difference | The target compound's IC50 is >10,000-fold higher (weaker) than the potent inhibitor decynium-22 and >45-fold higher than verapamil, indicating a significantly lower propensity for OCT1 inhibition at pharmacologically relevant concentrations. |
| Conditions | Inhibition of human OCT1 expressed in HEK293 cells; assessed as reduction in ASP+ substrate uptake by microplate reader-based analysis [1]. |
Why This Matters
This quantitative OCT1 inhibition data allows a scientist to select this compound over untested analogs when a low risk of OCT1-mediated drug-drug interactions is a desired feature for a chemical probe or a lead scaffold.
- [1] BindingDB. (n.d.). PrimarySearch_ki for MonomerID 50241341. Affinity Data: IC50 for human OCT1. View Source
